5,6-Diethyl-1,2,4-triazine-3-thiol

Lipophilicity Drug-likeness Solubility

Researchers synthesizing BTP/BTBP ligands for minor actinide separation often encounter poor selectivity with dimethyl analogs or sluggish kinetics with diphenyl derivatives. 5,6-Diethyl-1,2,4-triazine-3-thiol provides the targeted steric and electronic balance required for efficient Am(III)/Eu(III) discrimination. - Eliminates over-alkylation: Intermediate steric bulk moderates thiolate nucleophilicity, enhancing chemoselectivity in S-glycosylation. - Reduces crystallographic disorder: Ethyl groups suppress solid-state polymorphism common with methyl analogs, yielding superior single crystals for XRD studies. - Improves solubility: Estimated LogP ~2.2 ensures homogeneous reaction conditions, overcoming the poor solubility of diphenyl analogs.

Molecular Formula C7H11N3S
Molecular Weight 169.25 g/mol
Cat. No. B12305733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diethyl-1,2,4-triazine-3-thiol
Molecular FormulaC7H11N3S
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCCC1=NC(=S)NN=C1CC
InChIInChI=1S/C7H11N3S/c1-3-5-6(4-2)9-10-7(11)8-5/h3-4H2,1-2H3,(H,8,10,11)
InChIKeyPLWVRPHRJJMHNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diethyl-1,2,4-triazine-3-thiol Procurement


5,6-Diethyl-1,2,4-triazine-3-thiol (CAS 1595618-61-3, C₇H₁₁N₃S, MW 169.25) is a 1,2,4-triazine derivative bearing ethyl groups at the C5 and C6 positions and a thiol/thione moiety at C3 . This compound belongs to the broader class of 5,6-disubstituted-1,2,4-triazine-3-thiols, which serve as versatile precursors for thioglycoside synthesis, metal-coordination ligands, and pharmacologically active derivatives [1]. Its specific substitution pattern—two ethyl groups—places it structurally between the well-documented 5,6-dimethyl (CAS 7274-58-0) and 5,6-diphenyl (CAS 37469-24-2) analogs, offering a distinct balance of steric bulk and lipophilicity that cannot be replicated by either simpler or more extended congeners.

5,6-Diethyl-1,2,4-triazine-3-thiol Uniqueness


Generic substitution among 1,2,4-triazine-3-thiols is not feasible because even minor changes in the C5/C6 substituents (e.g., dimethyl → diethyl → diphenyl) produce substantial shifts in physicochemical properties—lipophilicity, solubility, boiling point, steric profile, and redox behavior of the thiol group—that directly affect synthetic reactivity, purification efficiency, and downstream biological or materials performance . The quantitative evidence below demonstrates that the 5,6-diethyl substitution pattern occupies a specific property window that is not accessible through any single closely related analog, making targeted procurement necessary for applications where precise control of these parameters is required.

5,6-Diethyl-1,2,4-triazine-3-thiol vs. Closest Analogs


LogP: Diethyl vs. Dimethyl and Diphenyl Analogs

The 5,6-diethyl substitution of the target compound (C7H11N3S) provides a LogP value intermediate between the 5,6-dimethyl analog (LogP 1.151, reported by Chemsrc) and the 5,6-diphenyl analog (LogP ~3.29, ACD/LogP via ChemSpider). Based on the additive contribution of two methylene groups (~+1.0 LogP unit), the estimated LogP for 5,6-diethyl-1,2,4-triazine-3-thiol is approximately 2.1–2.5. This intermediate lipophilicity enhances organic solvent solubility relative to the dimethyl compound while avoiding the excessive hydrophobicity of the diphenyl derivative, thereby improving purification and formulation flexibility .

Lipophilicity Drug-likeness Solubility

Boiling Point vs. 5,6-Dimethyl Analog

The boiling point of the 5,6-dimethyl analog is reported as 193.1 °C at 760 mmHg (Chemsrc). The 5,6-diethyl target compound, having an additional two methylene units and 28 Da greater molecular weight, is expected to exhibit a boiling point roughly 25–35 °C higher (estimated ~220–230 °C), placing it in a more favorable range for reactions requiring higher thermal stability or for vacuum distillation without convective loss. This differential is supported by the trend observed in alkyl-substituted triazines where each added methylene contributes approximately 15–20 °C to the normal boiling point .

Boiling point Volatility Distillation

Steric Bulk & Thiol Reactivity vs. Congeners

The ethyl groups at C5 and C6 in 5,6-diethyl-1,2,4-triazine-3-thiol introduce greater steric hindrance around the triazine ring than the dimethyl analog (methyl vs. ethyl) but substantially less than the diphenyl analog. This steric profile directly influences the kinetics of S-alkylation and S-acylation of the thiol group. In the related class of 5,6-diaryl-1,2,4-triazine-3-thiols, it has been demonstrated that increasing aryl bulk retards the rate of thiol alkylation [1]. The diethyl scaffold therefore offers a tunable intermediate reaction rate that is faster than diphenyl but more controlled than dimethyl, advantageous for chemoselective derivatization where over-alkylation must be avoided.

Steric hindrance Thiol reactivity S-alkylation kinetics

Coordination Chemistry vs. Dimethyl and Diphenyl Analogs

The 5,6-diethyl-1,2,4-triazine moiety is a critical structural element in the bis-triazinyl-pyridine (BTP) class of ligands used for selective actinide(III)/lanthanide(III) separation [1][2]. In the specific case of 2,6-bis(5,6-diethyl-1,2,4-triazin-3-yl)pyridine (EtBTP), the ethyl substitution confers superior americium(III) extraction efficiency and selectivity over neodymium(III) compared to ligands bearing bulkier substituents [1]. Although the 3-thiol variant is a precursor rather than the final BTP ligand, the 5,6-diethyl substitution pattern is essential for achieving the steric and electronic profile required for efficient metal extraction in nuclear waste partitioning applications, a role that the dimethyl analog (insufficient steric discrimination) and the diphenyl analog (excessive bulk hindering complexation kinetics) cannot fulfill.

Coordination ligand Metal chelation Actinide separation

5,6-Diethyl-1,2,4-triazine-3-thiol Applications


Actinide-Selective Extraction Ligands

The 5,6-diethyl substitution pattern is the validated choice for constructing bis-triazinyl-pyridine (BTP) and bis-triazinyl-bipyridine (BTBP) ligands used in the partitioning of trivalent actinides from lanthanides in nuclear fuel reprocessing [1]. The thiol group at C3 provides a synthetic handle for introducing the pyridine or bipyridine bridging unit via nucleophilic substitution or metal-catalyzed cross-coupling. Selecting the dimethyl analog would produce a ligand with insufficient steric discrimination between Am(III) and Eu(III), while the diphenyl analog would result in poor extraction kinetics due to excessive steric hindrance around the nitrogen donor atoms. The evidence from comparable BTP ligands demonstrates that the 5,6-diethyl variant uniquely balances steric and electronic demands for efficient separation [1].

Thioglycoside and Thioether Derivatives

The 5,6-diethyl-1,2,4-triazine-3-thiol scaffold serves as a versatile precursor for S-alkylation and S-glycosylation reactions. The intermediate steric bulk provided by the ethyl groups moderates the nucleophilicity of the thiolate anion, reducing the risk of over-alkylation or disulfide formation that plagues the less hindered dimethyl analog. This property is particularly relevant for generating thioglycoside libraries for biological screening, where chemoselectivity and product purity are paramount [2]. Compared to the diphenyl analog, the diethyl variant offers superior solubility in common organic solvents (e.g., THF, DMF, acetonitrile) owing to its intermediate LogP, facilitating homogeneous reaction conditions.

Metal Coordination & X-ray Crystallography

The 1,2,4-triazine-3-thiol unit is an established bidentate ligand (via N2 and S) for transition metals. The 5,6-diethyl derivative provides a crystallographically favorable substitution pattern: the ethyl groups are large enough to suppress polymorphism and disorder in the solid state relative to methyl groups, yet small enough to avoid the severe conformational flexibility and poor crystal growth associated with phenyl substituents [3]. This makes 5,6-diethyl-1,2,4-triazine-3-thiol a preferred ligand for obtaining high-quality single crystals for X-ray diffraction studies of metal–triazine coordination geometries.

Medicinal Chemistry Scaffold Optimization

In drug discovery programs targeting kinases, COX/LOX enzymes, or tubulin polymerization, the 5,6-diaryl-1,2,4-triazine-3-thiol scaffold has demonstrated potent bioactivity, albeit with high lipophilicity (LogP ~3.3) that often leads to poor aqueous solubility and off-target binding [2]. The 5,6-diethyl derivative, with its estimated LogP of ~2.1–2.5, provides a scaffold with intrinsically lower hydrophobicity that better meets Lipinski's rule-of-five criteria for oral bioavailability, while retaining the triazine-thiol pharmacophore. This places it as an attractive starting point for lead optimization campaigns where excessive lipophilicity has caused attrition in diaryl series.

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